molecular formula C24H18ClN3O5 B5916330 (2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5916330
M. Wt: 463.9 g/mol
InChI Key: HLKSLHCNJBPUIC-HYARGMPZSA-N
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Description

(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with a unique structure that includes acetyl, chlorophenyl, formamido, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-acetylphenylamine, 2-chlorobenzoyl chloride, and 3-nitrobenzaldehyde. These compounds undergo a series of reactions, including acylation, amidation, and condensation, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other compounds with similar structures but different functional groups and applications.

Properties

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-15(29)17-9-11-18(12-10-17)26-24(31)22(14-16-5-4-6-19(13-16)28(32)33)27-23(30)20-7-2-3-8-21(20)25/h2-14H,1H3,(H,26,31)(H,27,30)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKSLHCNJBPUIC-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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